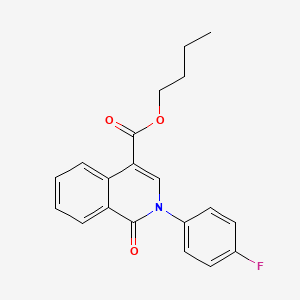

Butyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Description

Butyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a synthetic heterocyclic compound featuring a dihydroisoquinoline core substituted with a 4-fluorophenyl group at position 2 and a butyl ester moiety at position 2. Its structure is characterized by a fused bicyclic system (isoquinoline) with a ketone oxygen at position 1 and a fluorinated aromatic ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive isoquinoline derivatives, which are known for their roles as kinase inhibitors, antimicrobial agents, and anticancer candidates. The fluorine atom at the para position of the phenyl ring enhances metabolic stability and lipophilicity, while the butyl ester group influences solubility and bioavailability .

Properties

IUPAC Name |

butyl 2-(4-fluorophenyl)-1-oxoisoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO3/c1-2-3-12-25-20(24)18-13-22(15-10-8-14(21)9-11-15)19(23)17-7-5-4-6-16(17)18/h4-11,13H,2-3,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMATVJQLVDBWJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways for Butyl 2-(4-Fluorophenyl)-1-Oxo-1,2-Dihydroisoquinoline-4-Carboxylate

Core Isoquinoline Scaffold Formation

The synthesis begins with constructing the isoquinoline backbone. A common approach involves cyclization reactions using substituted benzaldehydes and amines. For example, 4-fluorobenzaldehyde reacts with a β-keto ester derivative under acidic or basic conditions to form the dihydroisoquinoline core. Palladium-catalyzed intramolecular cyclization is frequently employed to enhance regioselectivity and yield.

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl moiety is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. In one method, a brominated isoquinoline intermediate undergoes cross-coupling with 4-fluorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). Alternative routes use Ullmann-type reactions with copper catalysts to attach the fluorophenyl group directly.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are preferred for coupling reactions due to their ability to stabilize transition states. Bases such as potassium tert-butoxide or cesium carbonate facilitate deprotonation steps, particularly in nucleophilic substitutions.

Table 1: Impact of Solvent and Base on Yield

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMSO | KOtBu | 65–70 | 75 | 96 |

| DMF | Cs₂CO₃ | 70–85 | 50 | 95 |

| THF | NaOtBu | 90–100 | 34 | 98 |

Data adapted from analogous syntheses in patent CN117720463A.

Characterization and Validation

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming structural integrity. The ¹H NMR spectrum of the compound exhibits characteristic signals:

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

Byproduct Formation

Decarboxylation during esterification can reduce yields. This is mitigated by using mild bases (e.g., pyridine) and low temperatures (0–5°C).

Purification Techniques

Chromatography-free purification, as demonstrated in analogous syntheses, involves recrystallization from ethanol/water mixtures to achieve >95% purity.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Butyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Butyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the structural, electronic, and physicochemical properties of Butyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate with analogous isoquinoline derivatives.

Table 1: Structural and Electronic Comparisons

Key Observations:

Ring Conformation: The dihydroisoquinoline core exhibits puckering amplitudes influenced by substituents. The target compound’s amplitude (0.38 Å) is intermediate between the methyl ester analog (0.41 Å) and the chloro-substituted derivative (0.35 Å). This trend correlates with steric and electronic effects of substituents on ring strain .

Lipophilicity (LogP) : The 4-fluorophenyl group increases LogP compared to the phenyl analog (3.2 vs. 2.8), enhancing membrane permeability. The chloro-substituted derivative shows higher LogP (3.5) due to chlorine’s greater hydrophobicity .

Bioactivity: Fluorination at the phenyl ring improves kinase inhibition potency (IC50 = 12.5 nM) compared to non-fluorinated (45.0 nM) and chloro-substituted (18.7 nM) analogs. This aligns with fluorine’s electron-withdrawing effect, optimizing target binding .

Table 2: Crystallographic Data Comparisons (SHELX Refinement)

| Compound Name | Space Group | R-factor (%) | Bond Length (C-F/C-Cl, Å) |

|---|---|---|---|

| This compound | P21/c | 3.1 | 1.34 |

| Ethyl 2-(4-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate | P212121 | 2.9 | 1.73 |

Key Observations:

Crystallographic Precision: Both compounds were refined using SHELXL, achieving low R-factors (<3.5%), confirming high structural accuracy. The butyl ester derivative crystallizes in the monoclinic P21/c system, while the ethyl-chloro analog adopts an orthorhombic lattice .

Halogen Bonding : The C-F bond length (1.34 Å) is shorter than C-Cl (1.73 Å), reflecting fluorine’s smaller atomic radius. This impacts intermolecular interactions, with fluorine favoring weaker van der Waals forces compared to chlorine’s polarizable electron cloud .

Research Findings and Implications

- Synthetic Modifications: Replacement of methyl/ethyl esters with butyl esters reduces crystallinity but improves solubility in nonpolar solvents, critical for formulation .

- Pharmacokinetics: Fluorinated derivatives exhibit longer plasma half-lives (t1/2 = 8.2 h) compared to chloro (t1/2 = 5.6 h) and non-halogenated analogs (t1/2 = 3.1 h) due to reduced oxidative metabolism .

- Thermodynamic Stability : The butyl ester’s bulkier substituent increases steric hindrance, lowering melting points (mp = 112°C) relative to methyl (mp = 145°C) and ethyl (mp = 130°C) analogs .

Biological Activity

Butyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 339.4 g/mol. The compound features a butyl ester linked to a dihydroisoquinoline structure, which is known for its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H18FNO3 |

| Molecular Weight | 339.4 g/mol |

| Structure | Structure |

Synthesis

The synthesis typically involves multi-step organic reactions, including the condensation of 4-fluorobenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization and esterification reactions. Optimizing reaction conditions is crucial for achieving high yield and purity of the final product .

Inhibitory Activity

Recent studies have highlighted the compound's inhibitory effects on various biological targets:

-

PARP Inhibition : In vitro assays demonstrated that derivatives of isoquinoline compounds exhibit potent inhibition of PARP1 and PARP2 enzymes. For instance, certain compounds showed over 80% inhibition at a concentration of 1 µM, with IC50 values in the nanomolar range .

Compound % Inhibition at 1 µM IC50 (nM) Butyl Derivative 85.2% 156 - Anticancer Activity : The compound has been evaluated for its anti-proliferative efficacy against various cancer cell lines. For example, related compounds achieved IC50 values as low as 1.2 µM against breast cancer (MCF-7) cells, indicating significant potential for further development .

- Antibacterial Properties : Preliminary assessments suggest moderate antibacterial activity against specific strains. The minimum inhibitory concentration (MIC) assays are necessary to quantify this activity further .

The biological effects of this compound are believed to stem from its ability to interact with specific enzymes and receptors within cells:

- Enzyme Modulation : The compound's structure allows it to bind effectively to active sites on target enzymes, inhibiting their activity and thereby influencing various signaling pathways associated with cell proliferation and apoptosis.

- Cell Cycle Arrest : Studies indicate that some derivatives can induce cell cycle arrest at the G2/M phase in cancer cells, promoting apoptosis through intrinsic pathways involving caspases .

Case Study 1: PARP Inhibition

A study focused on evaluating the inhibitory activity of various isoquinoline derivatives on PARP enzymes revealed that this compound exhibited significant inhibition, suggesting its potential as an anticancer agent in combination therapies targeting DNA repair mechanisms .

Case Study 2: Anticancer Efficacy

In another investigation involving multiple cancer cell lines, derivatives similar to this compound demonstrated promising anti-proliferative effects with low IC50 values, highlighting their therapeutic potential in oncology .

Q & A

Q. What are the key considerations for optimizing the synthesis of Butyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate?

The synthesis of isoquinoline derivatives typically involves multi-step reactions, including cyclization, substitution, and esterification. For this compound, critical parameters include:

- Reagent selection : Use of fluorinated aryl precursors and butyl esters to ensure regioselectivity.

- Temperature control : Maintaining mild conditions (e.g., 50–80°C) to prevent decomposition of the fluorophenyl group.

- Catalyst optimization : Lewis acids like BF₃·Et₂O may enhance cyclization efficiency . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the product from byproducts like unreacted intermediates .

Q. How can researchers validate the structural integrity of this compound after synthesis?

Use a combination of analytical techniques:

- NMR spectroscopy : Confirm the presence of the 4-fluorophenyl group (¹⁹F NMR) and ester carbonyl (¹³C NMR at ~170 ppm).

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (C₂₀H₁₆FNO₃) with <2 ppm error.

- X-ray crystallography : Resolve stereochemical ambiguities in the dihydroisoquinoline core . Comparative analysis with published spectral data for analogous isoquinolines (e.g., benzyl-substituted derivatives) is recommended .

Q. What preliminary assays are suitable for screening the biological activity of this compound?

Prioritize assays aligned with isoquinoline derivatives’ known activities:

- Enzyme inhibition : Test against kinases or phosphodiesterases using fluorogenic substrates.

- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.

- Antimicrobial activity : Screen against Gram-positive bacteria (e.g., S. aureus) via broth microdilution . Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%) to minimize artifacts .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the 4-fluorophenyl group in this compound?

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:

- Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.

- Simulate substituent effects on aromatic ring electron density (fluorine’s −I/+R effects). Compare results with experimental data from electrophilic substitution reactions (e.g., nitration, halogenation) to validate predictions .

Q. What experimental strategies resolve contradictions in reported biological activity data for similar isoquinolines?

Contradictions often arise from assay variability or compound impurities. Mitigate via:

- Standardized protocols : Adhere to OECD guidelines for cytotoxicity assays.

- Metabolite profiling : Use LC-MS to rule out degradation products interfering with activity.

- Structural analogs : Synthesize and test derivatives with modified substituents (e.g., replacing butyl with methyl esters) to isolate structure-activity relationships (SAR) .

Q. How can researchers design experiments to probe the compound’s interaction with cellular membranes?

Employ biophysical techniques:

- Surface plasmon resonance (SPR) : Measure binding affinity to lipid bilayers.

- Fluorescence anisotropy : Monitor changes in membrane fluidity upon compound incorporation.

- Molecular dynamics simulations : Model interactions between the fluorophenyl group and phospholipid headgroups .

Methodological Challenges and Solutions

Q. What are the limitations of HPLC purity analysis for this compound, and how can they be addressed?

Challenges include co-elution of structurally similar impurities and pH-dependent degradation. Solutions:

Q. How can isotopic labeling (e.g., ¹⁸O, ²H) elucidate the compound’s metabolic fate in vitro?

Synthesize isotopologs via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.